molecular formula C3H7NO3S B2579418 (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione CAS No. 1025505-82-1

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione

Cat. No.: B2579418
CAS No.: 1025505-82-1
M. Wt: 137.15
InChI Key: TVCSALYWDGDRBY-VKHMYHEASA-N
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Description

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base or acid catalyst, appropriate solvents, and controlled temperature and pressure to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

(4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S)-4-methyl-1,2,3-oxathiazolidine-2,2-dione include other heterocyclic compounds containing sulfur, nitrogen, and oxygen atoms, such as:

  • 1,2,3-oxathiazolidine-2,2-dione
  • 4-methyl-1,2,3-oxathiazolidine
  • 1,2,3-thiadiazolidine-2,2-dione

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl group at the 4-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

(4S)-4-methyloxathiazolidine 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCSALYWDGDRBY-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COS(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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